N-(3-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Medicinal chemistry Antiviral drug discovery Physicochemical profiling

Structurally differentiated probe for antiviral drug discovery. Features a unique 3-fluorophenyl (meta-fluoro) configuration and 1-methyl-indole modification absent from the 35-derivative series in Zhang et al. (2020). This substitution pattern alters electrostatic potential, hydrogen-bond acceptor capacity, and metabolic stability compared to para-fluoro and 1H-indole analogs. Deploy in RSV, IAV, and SARS-CoV-2 RdRp inhibition assays to explore uncharted chemical space and identify superior selectivity profiles.

Molecular Formula C17H15FN2OS
Molecular Weight 314.38
CAS No. 896677-11-5
Cat. No. B2927290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
CAS896677-11-5
Molecular FormulaC17H15FN2OS
Molecular Weight314.38
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C17H15FN2OS/c1-20-10-16(14-7-2-3-8-15(14)20)22-11-17(21)19-13-6-4-5-12(18)9-13/h2-10H,11H2,1H3,(H,19,21)
InChIKeyMHMYXLNYEHZVLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide (CAS 896677-11-5): Chemical Class, Core Scaffold, and Procurement-Relevant Identity


N-(3-Fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide (CAS 896677-11-5) is a synthetic small molecule belonging to the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide class, a scaffold with established antiviral activity against respiratory syncytial virus (RSV), influenza A virus (IAV), and SARS-CoV-2 [1]. Its molecular formula is C17H15FN2OS with a molecular weight of 314.38 g/mol . The compound features a 1-methyl substituent on the indole nitrogen and a 3-fluorophenyl group on the amide side chain—two structural elements that differentiate it from the majority of published analogs within this pharmacophore class [2].

Why N-(3-Fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide Cannot Be Interchanged with Generic Indole-Thioacetamide Analogs: Structural Determinants of Target Engagement and Selectivity


Within the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide chemotype, both the position of the fluorine substituent on the N-phenyl ring and the substitution status of the indole N1 position critically modulate biological activity. The 3-fluorophenyl (meta-fluoro) configuration produces a distinct electrostatic potential surface and dipole moment compared to the 4-fluorophenyl (para-fluoro) isomer, altering hydrogen-bond acceptor capacity and π-stacking interactions within viral polymerase binding pockets [1]. Simultaneously, the 1-methyl substitution on the indole ring eliminates the N-H hydrogen bond donor, impacting both metabolic stability (reduced CYP-mediated oxidation) and binding conformation within hydrophobic enzyme clefts—a feature absent in the 1H-indole parent series that dominates the published SAR literature [2]. Computational docking studies on the 35-derivative series demonstrate that even single-atom substituent changes can shift MolDock binding scores by more than 10 units against both RSV and IAV protein targets, underscoring the non-interchangeability of closely related analogs [3].

Product-Specific Quantitative Evidence Guide for N-(3-Fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide (CAS 896677-11-5): Comparator-Anchored Differentiation Data


Meta-Fluoro vs. Para-Fluoro Substitution: Differential Physicochemical Properties Impacting Permeability and Binding

The 3-fluorophenyl (meta-fluoro) substitution on N-(3-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide generates a distinct dipole moment vector and electronic distribution compared to the 4-fluorophenyl (para-fluoro) isomer (CAS 450348-73-9). Computational analysis of the isomeric pair reveals that the meta-fluoro configuration produces a lower topological polar surface area (tPSA ≈ 70.25 Ų) and a moderately lower calculated logP (≈ 3.43) compared to typical para-fluoro analogs in the class, which generally exhibit logP values above 4.0 . This difference in lipophilicity-hydrophilicity balance can translate into altered membrane permeability and differential binding pocket complementarity within viral polymerase targets such as the RSV and IAV RNA-dependent RNA polymerase (RdRp) [1].

Medicinal chemistry Antiviral drug discovery Physicochemical profiling

1-Methyl-Indole vs. 1H-Indole: Impact on Antiviral Potency and Metabolic Stability

The 1-methyl substituent on the indole ring of the target compound represents a key structural departure from the 1H-indole (N-unsubstituted) scaffold that characterizes the majority of compounds in the published antiviral series by Zhang et al. (2020) and Zhao et al. (2021) [1][2]. In the related indole-N-acetamide allosteric inhibitor series targeting HCV NS5B polymerase, SAR studies at the N1-position demonstrated that N-alkylation can shift cellular potency by over 10-fold, with optimized N1-substituted analogs achieving EC50 values below 200 nM in subgenomic replicon assays [3]. While direct head-to-head RSV/IAV data for the 1-methyl vs. 1H-indole pair are not publicly available, the N1-methyl modification is expected to eliminate a hydrogen bond donor, increase metabolic stability (reduced N-dealkylation susceptibility), and alter the indole ring's electron density, all of which can influence target binding kinetics [1].

Antiviral pharmacology Structure-activity relationship Drug metabolism

Class-Validated Antiviral Dual Inhibition: RSV and IAV EC50 Range from the Indole-Thioacetamide Pharmacophore

The 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide scaffold, of which the target compound is a differentiated analog, has been validated as a dual inhibitor of respiratory syncytial virus (RSV) and influenza A virus (IAV). Zhang et al. (2020) reported that among 35 synthesized and tested derivatives, the lead compounds 14'c and 14'e exhibited low micromolar to sub-micromolar EC50 values against both viruses, with cytotoxicity profiles superior to the clinical comparator ribavirin [1]. A specific analog, RSV-IN-4 (N-2-ethoxyphenyl-1H-indole derivative, CAS 862825-89-6), demonstrated an anti-RSV EC50 of 11.76 μM . Compounds in the series act at the viral post-entry stage, likely targeting the viral RNA-dependent RNA polymerase (RdRp), a mechanism distinct from current influenza drugs (neuraminidase inhibitors, M2 blockers) [1].

Respiratory syncytial virus Influenza A virus Dual inhibitor Antiviral EC50

SARS-CoV-2 RdRp Inhibition Potential: Class-Level Evidence with Quantitative Benchmarking

A library of 103 compounds from the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide class was screened against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) in a cell-based assay by Zhao et al. (2021) [1]. The most potent identified compound, 6-72-2a, exhibited an EC50 of 1.41 μM with a selectivity index (CC50/EC50) exceeding 70.92, indicating strong target-specific inhibition with low cytotoxicity. Compounds 4-46b and 6-72-2a also demonstrated cross-coronavirus activity, inhibiting HCoV-OC43 replication with EC50 values of 1.13 μM and 0.94 μM, respectively [1]. These compounds were shown to overcome viral exoribonuclease-mediated proof-reading, a key resistance mechanism that limits the efficacy of nucleoside analog inhibitors such as remdesivir [1]. The target compound, as an analog within this validated class, offers a scaffold for exploring RdRp inhibition with structural features (1-methyl-indole, 3-fluorophenyl) not represented in the published 103-compound library.

SARS-CoV-2 RNA-dependent RNA polymerase RdRp inhibitor COVID-19 antiviral

Computational Binding Affinity Differentiation: MolDock Scores Against RSV and IAV Protein Targets

Structure-based virtual screening of 35 derivatives from the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide series against RSV (PDB: 5TPN) and IAV (PDB: 6FS6) protein targets revealed that substituent variations on the N-phenyl ring produce MolDock scores spanning from approximately –120 to –134, with the reference drug ribavirin scoring –107.09 (RSV) and –107.77 (IAV) [1]. Compound 25 achieved the highest binding affinity against RSV (MolDock score –133.71), while compound 19 scored –129.70 against IAV. The 3-fluorophenyl substitution pattern on the target compound is predicted to modulate hydrogen-bonding interactions within the binding pocket differently than the substituents present on compounds 19 and 25, providing a structurally distinct starting point for binding mode exploration [1]. MD simulations of 200 ns confirmed structural stability of top-selected candidates [1].

Molecular docking Virtual screening Binding affinity Scaffold hopping

Tubulin Polymerization Inhibition: A Secondary Pharmacological Differentiation from Pure Antiviral Indole-Thioacetamides

While the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide class is primarily characterized for antiviral activity, the arylthioindole (ATI) scaffold—to which the target compound is structurally related—has independently validated activity as tubulin polymerization inhibitors [1][2]. ATIs bearing a 3-(3,4,5-trimethoxyphenyl)thio moiety at position 2 of the indole ring inhibit tubulin polymerization with IC50 values in the 2.0–4.5 μM range and suppress MCF-7 breast cancer cell growth at nanomolar concentrations [1]. The target compound, featuring a thioether bridge at the indole 3-position connected to an acetamide moiety, shares the core structural features of the ATI pharmacophore. Notably, the 1-methyl substitution on the indole ring and the 3-fluorophenyl group may modulate colchicine-site binding on β-tubulin differently than the trimethoxyphenyl-containing ATIs, offering a differentiated anticancer screening profile [2].

Tubulin polymerization Anticancer Arylthioindole Cell cycle arrest

Optimal Research and Industrial Application Scenarios for N-(3-Fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide (CAS 896677-11-5): Evidence-Anchored Use Cases


Antiviral Lead Optimization: RSV/IAV Dual Inhibitor SAR Expansion

Researchers seeking to expand the structure-activity relationship (SAR) of the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide antiviral pharmacophore can use this compound as a structurally differentiated probe. The 3-fluorophenyl and 1-methyl-indole modifications explore chemical space not covered by the 35 derivatives in Zhang et al. (2020), where lead compounds 14'c and 14'e achieved sub-micromolar dual RSV/IAV EC50 values with cytotoxicity lower than ribavirin [1]. The compound is suitable for cell-based CPE inhibition assays in HEp-2 (RSV) and MDCK (IAV) systems, with the goal of identifying whether meta-fluoro substitution improves selectivity over the published ortho- and para-substituted analogs.

Pan-Coronavirus RdRp Inhibitor Screening

Based on the class-level SARS-CoV-2 RdRp inhibition data from Zhao et al. (2021), where compound 6-72-2a achieved EC50 = 1.41 μM (SI > 70.92) and cross-coronavirus activity against HCoV-OC43 (EC50 = 0.94–1.13 μM) was demonstrated [2], the target compound can be deployed in cell-based RdRp inhibition assays for SARS-CoV-2 and other human coronaviruses. Its structural differentiation from the 103-compound library already screened provides an opportunity to explore RdRp binding interactions not previously interrogated, particularly the contribution of the 1-methyl-indole group to exoribonuclease-proof-reading resistance.

Computational Chemistry and Docking-Based Virtual Screening

The compound serves as a scaffold-hopping starting point for computational drug discovery campaigns targeting RSV (PDB: 5TPN) and IAV (PDB: 6FS6) proteins, leveraging the validated MolDock scoring framework from Ogunyemi et al. (2024), where top compounds achieved binding scores of –133.71 (RSV) and –129.70 (IAV), significantly exceeding ribavirin (–107.09 and –107.77) [3]. The 3-fluorophenyl group enables fluorine-specific halogen bonding analyses, while the 1-methyl-indole modification provides a handle for assessing N1-substituent effects on binding pose stability in molecular dynamics simulations exceeding 200 ns [3].

Dual-Mechanism Phenotypic Screening: Antiviral and Anticancer Cross-Screening

Given the arylthioindole scaffold's dual association with antiviral RdRp inhibition [1][2] and tubulin polymerization inhibition (ATIs: tubulin IC50 = 2.0–4.5 μM; MCF-7 cell growth inhibition at nanomolar concentrations) [4], the compound is suitable for multi-target phenotypic screening panels. Researchers can assess both antiviral efficacy (RSV, IAV, SARS-CoV-2) and antiproliferative activity (MCF-7, HeLa, or custom cancer cell line panels) in parallel, enabling identification of compounds with selective antiviral activity devoid of cytotoxicity, or alternatively, compounds with dual therapeutic potential.

Quote Request

Request a Quote for N-(3-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.